

# An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Biapenem

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Biapenem |           |
| Cat. No.:            | B1666964 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Biapenem** is a parenteral carbapenem antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many species that produce β-lactamases.[1][2][3] Its structural features, particularly the 1β-methyl group, confer stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **Biapenem**, presenting key data in a structured format, detailing experimental protocols, and visualizing complex relationships to support research and drug development efforts.

### **Mechanism of Action**

Like other β-lactam antibiotics, **Biapenem**'s bactericidal activity results from the inhibition of bacterial cell wall synthesis.[2][6][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4][8] By inactivating these proteins, **Biapenem** disrupts the integrity of the cell wall, leading to cell lysis and death.[2][4] **Biapenem** exhibits a strong affinity for PBP 2 in Escherichia coli and Pseudomonas aeruginosa, and PBP 1 in Staphylococcus aureus.[8]





Click to download full resolution via product page

Caption: Mechanism of action of Biapenem leading to bacterial cell death.



### **Pharmacokinetic Properties**

The pharmacokinetic profile of **Biapenem** has been characterized in healthy volunteers and patient populations, demonstrating predictable and dose-proportional exposure.

### **Absorption and Distribution**

Administered intravenously, **Biapenem** is widely distributed into various tissues and body fluids, including lung tissue, sputum, pleural effusion, and abdominal cavity fluid.[3][9]

| Parameter                                    | Value                                                             | Population                     | Reference |
|----------------------------------------------|-------------------------------------------------------------------|--------------------------------|-----------|
| Volume of Distribution at steady state (Vss) | 15.3 ± 4.69 L (1,000<br>mg dose) - 22.4 ±<br>8.55 L (250 mg dose) | Healthy Adult Subjects         | [10]      |
| Protein Binding                              | <4% - 7%                                                          | Healthy Volunteers             | [5][11]   |
| Bile/Plasma Ratio<br>(AUC)                   | 0.30 - 0.38                                                       | Patients with biliary drainage | [12]      |

### **Metabolism and Excretion**

**Biapenem** is primarily cleared from the body through urinary excretion.[13] Its stability to DHP-I means it is not significantly metabolized by this renal enzyme.[4][5]



| Parameter                                                         | Value                                                                    | Population             | Reference |
|-------------------------------------------------------------------|--------------------------------------------------------------------------|------------------------|-----------|
| Plasma Elimination<br>Half-Life (t1/2)                            | ~1 hour                                                                  | Healthy Volunteers     | [5][10]   |
| Plasma Clearance<br>(CL)                                          | 8.73 ± 1.99 L/h (1,000<br>mg dose) - 14.2 ±<br>1.22 L/h (250 mg<br>dose) | Healthy Adult Subjects | [10]      |
| Urinary Excretion (% of dose)                                     | 14.2 ± 7.24% to 42.3<br>± 8.33% (single dose)                            | Healthy Adult Subjects | [10]      |
| Half-Life in End-Stage<br>Renal Disease<br>(without hemodialysis) | 4.35 ± 1.30 hours                                                        | ESRD Patients          | [14][15]  |
| Half-Life in End-Stage<br>Renal Disease (with<br>hemodialysis)    | 1.16 ± 0.12 hours<br>(during), 3.33 ± 0.91<br>hours (after)              | ESRD Patients          | [14][15]  |

## **Pharmacodynamic Properties**

The pharmacodynamic profile of **Biapenem** is characterized by its potent in vitro activity against a broad range of pathogens and a demonstrable post-antibiotic effect.

### **In Vitro Activity**

**Biapenem** has demonstrated potent activity against numerous Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of isolates are summarized below for key pathogens.



| Organism                                                   | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|------------------------------------------------------------|--------------|--------------|-----------|
| Escherichia coli                                           | 0.06         | 0.125        | [16]      |
| Klebsiella<br>pneumoniae                                   | 0.125        | 0.25         | [17]      |
| Pseudomonas<br>aeruginosa                                  | 1            | 32           | [17]      |
| Acinetobacter baumannii                                    | 32           | 64           | [17]      |
| Enterobacteriaceae<br>(general)                            | -            | 0.03 - 1     | [1]       |
| Bacteroides fragilis group                                 | -            | 0.25 - 0.5   | [1][18]   |
| Methicillin-Susceptible<br>Staphylococcus<br>aureus (MSSA) | -            | 0.06         | [18]      |

### Post-Antibiotic Effect (PAE)

**Biapenem** exhibits a post-antibiotic effect, which is the suppression of bacterial growth after limited exposure to the antibiotic.[19][20] This effect is more pronounced against Gram-positive organisms (0.4-2.2 hours) and variable against Gram-negative organisms (0.0 to 1.4 hours). [19]

## Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

A standard agar dilution method is commonly employed to determine the MIC of **Biapenem** against various bacterial isolates.[18]





Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

### **Pharmacokinetic Analysis in Human Subjects**



Pharmacokinetic parameters of **Biapenem** are typically determined in healthy volunteers or patient populations through clinical studies.



Click to download full resolution via product page

Caption: Workflow for a clinical pharmacokinetic study of **Biapenem**.



### **Comparative Analysis with Other Carbapenems**

**Biapenem**'s activity is often compared to other carbapenems like imipenem and meropenem.



Click to download full resolution via product page

Caption: Comparative profile of **Biapenem**, Imipenem, and Meropenem.

### Conclusion

**Biapenem** is a potent carbapenem antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, stability to DHP-I, and good tissue penetration make it an important therapeutic option for a variety of serious bacterial infections. This guide provides a foundational understanding of its properties to aid in further research and clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Antimicrobial activity of the new carbapenem biapenem compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. What is Biapenem used for? [synapse.patsnap.com]
- 3. Biapenem PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Biapenem? [synapse.patsnap.com]
- 5. Pharmacokinetics and Toxicity of Biapenem\_Chemicalbook [chemicalbook.com]
- 6. JMM Profile: Carbapenems: a broad-spectrum antibiotic PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Biapenem in Healthy Adult Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Pharmacodynamics of Biapenem in Bronchial Epithelial Lining Fluid in Healthy Volunteers Given Half-Hour and Three-Hour Intravenous Infusions PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Meropenem and Biapenem in Bile and Dosing Considerations for Biliary Tract Infections Based on Site-Specific Pharmacodynamic Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Safety of a New Parenteral Carbapenem Antibiotic, Biapenem (L-627), in Elderly Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of a parenteral carbapenem, biapenem, in patients with end-stage renal disease and influence of haemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro activity of biapenem and other carbapenems against Russian clinical isolates of Pseudomonas aeruginosa, Acinetobacter spp., and Enterobacterales | CMAC [cmacjournal.ru]
- 17. Views PDF [idthai.org]
- 18. Comparative in vitro activity of biapenem, a new carbapenem antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Post-antibiotic effect of FK-037 and biapenem tested against five bacterial species PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.aston.ac.uk [research.aston.ac.uk]



• To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Biapenem]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666964#pharmacokinetic-and-pharmacodynamic-properties-of-biapenem]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com